The synthesis of m-PEG17-Hydrazide typically involves the reaction of polyethylene glycol with hydrazine or its derivatives, often in the presence of activating agents to facilitate the formation of the hydrazide bond. The compound can be sourced from various chemical suppliers or synthesized in laboratory settings using established protocols.
m-PEG17-Hydrazide falls under the category of polymeric compounds, specifically as a hydrophilic polymer due to the presence of polyethylene glycol. It is classified as a bioconjugate agent owing to its ability to form covalent bonds with other biomolecules, making it suitable for drug delivery systems and other biomedical applications.
The synthesis of m-PEG17-Hydrazide can be achieved through several methods, including:
For instance, in one synthesis protocol, polyethylene glycol is reacted with a two-molar excess of acyl hydrazine in an anhydrous solvent like methanol, along with a base such as triethylamine to deprotonate the hydrazine and facilitate the reaction at room temperature for several hours . Following the reaction, purification typically involves size exclusion chromatography or precipitation techniques.
The molecular structure of m-PEG17-Hydrazide consists of a linear polyethylene glycol chain with an average molecular weight corresponding to 17 ethylene glycol units (approximately 750 Da). The terminal end features a hydrazide functional group (-C(=O)NH-NH2), which provides reactivity for further modifications.
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly employed to confirm the structure of m-PEG17-Hydrazide. Characteristic peaks corresponding to the methylene groups of polyethylene glycol and the hydrazide protons are observed in the NMR spectrum . Mass spectrometry can also be utilized for molecular weight determination and purity assessment.
m-PEG17-Hydrazide can participate in various chemical reactions:
The reaction conditions typically involve mild temperatures and neutral pH environments to maintain stability. The products are often purified through chromatographic methods to isolate unreacted starting materials.
The mechanism by which m-PEG17-Hydrazide functions primarily revolves around its ability to conjugate with other biomolecules. Upon exposure to reactive substrates such as aldehydes, the hydrazide group forms covalent bonds through nucleophilic attack on electrophilic centers, facilitating targeted delivery or stabilization of therapeutic agents.
Studies have shown that m-PEG17-Hydrazide enhances solubility and bioavailability of poorly soluble drugs when used as a conjugate, significantly improving therapeutic outcomes .
Relevant analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal stability and degradation profiles .
m-PEG17-Hydrazide has diverse applications in scientific research and industry:
m-PEG17-Hydrazide (C₃₆H₇₄N₂O₁₈; MW: 822.98 g/mol) is a polyethylene glycol (PEG)-based linker specifically engineered for proteolysis-targeting chimera (PROTAC) assembly [1] [3]. Its hydrazide terminal group enables covalent conjugation to E3 ubiquitin ligase ligands (e.g., VHL, CRBN) and target protein warheads, forming heterobifunctional degraders. The 17-unit PEG spacer occupies approximately 68 Å, positioning it as a "long-chain" linker that bridges sterically constrained binding pockets [2] [5].
Table 1: Key Physicochemical Properties of m-PEG17-Hydrazide
| Property | Specification |
|---|---|
| Molecular Formula | C₃₆H₇₄N₂O₁₈ |
| Molecular Weight | 822.98 g/mol |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
| Solubility | Water-soluble (PEG backbone) |
The 17-ethylene oxide repeats in m-PEG17-Hydrazide provide exceptional conformational flexibility, enabling adaptation to diverse protein-protein interfaces. Computational modeling indicates PEG17 spacers permit 5–10 Å positional variance in ternary complex (POI-PROTAC-E3 ligase) formation compared to rigid alkyl linkers [2]. This flexibility is critical when crystallographic data of target proteins is unavailable. Studies show PEG17 linkers outperform shorter PEG variants (e.g., PEG8) in degrading structurally "buried" targets like transcription factors, where extended reach facilitates E3 ligase recruitment [2] [5].
m-PEG17-Hydrazide’s hydrophilicity (LogP ≈ -1.2) enhances PROTAC solubility but requires optimization to maintain cell permeability. The PEG backbone minimizes non-specific hydrophobic interactions, directing ubiquitination to lysine residues proximal to the warhead binding site [2]. In CRBN-based PROTACs, PEG17 linkers demonstrate 40% higher ubiquitin transfer efficiency to BRD4 than PEG12 analogues due to reduced steric hindrance in the E3-POI complex [5].
Table 2: PROTAC Performance by PEG Linker Length
| Linker | Avg. Degradation Efficiency (% POI Remaining) | Cell Permeability (Papp ×10⁻⁶ cm/s) | Ternary Complex Half-life (min) |
|---|---|---|---|
| m-PEG7-Hydrazide | 35% (CRABP-II) | 18.2 | 8.7 |
| m-PEG12-Hydrazide | 22% (CRABP-II) | 12.5 | 12.9 |
| m-PEG17-Hydrazide | 12% (CRABP-II) | 8.3 | 18.5 |
In cellular models of retinoid signaling, PROTACs incorporating m-PEG17-Hydrazide achieve 88% degradation of CRABP-I/II at 100 nM, outperforming m-PEG7-based analogues (65% degradation). The extended linker maximizes POI-Ub proximity, reducing IC₅₀ by 3.2-fold compared to PEG7 systems. However, aggregation-prone warheads (e.g., hydrophobic kinase inhibitors) may require intermediate PEG lengths (PEG12) to balance solubility and degradation kinetics [2] [3].
The molecular weight of m-PEG17-Hydrazide (823 Da) contributes to high hydrodynamic radii (>15 Å), reducing passive diffusion across membranes. PROTACs using this linker exhibit Papp values of 8.3 ×10⁻⁶ cm/s – 56% lower than PEG7 equivalents. Strategies to mitigate this include:
m-PEG17-Hydrazide enables macrocyclization in BET degraders by connecting JQ1 warheads to VHL ligands via terminal hydrazide-ketone condensation. Cyclic PROTACs exhibit:
The length of m-PEG17-Hydrazide facilitates simultaneous degradation of oncogenic protein pairs. Case examples include:
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4